1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
Description
This compound features a piperidine core substituted at the 4-position with a pyrazole ring bearing a 3-(trifluoromethyl)phenyl group. The 1-position of the piperidine is further modified with a (4-bromophenyl)methyl moiety.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrF3N3/c23-19-6-4-15(5-7-19)14-29-10-8-16(9-11-29)20-13-21(28-27-20)17-2-1-3-18(12-17)22(24,25)26/h1-7,12-13,16H,8-11,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJSGLEIXVSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
4-{5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
- Structure : Lacks the (4-bromophenyl)methyl group at the piperidine 1-position.
- Key Differences : Reduced steric bulk and lipophilicity compared to the target compound.
- Relevance : Serves as a base structure for studying the impact of additional substituents on bioactivity .
4-[5-(2,4-Dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
- Structure : Pyrazole substituted with dichlorophenyl and sulfonyl groups; piperidine is protonated.
- Dichlorophenyl may increase halogen bonding interactions .
4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-([3-(trifluoromethyl)phenyl]sulfonyl)piperidine
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Enzyme Inhibition (FabK)
- : Imidazole-pyrazole-urea analogs with 4-bromophenyl and trifluoromethyl groups exhibit IC₅₀ = 0.10–0.24 μM against C. difficile FabK, with MIC = 1.56–6.25 μg/mL. The trifluoromethyl group enhances activity 5–10-fold compared to non-CF₃ analogs .
- Target Compound Implications : The presence of both bromophenyl and trifluoromethyl groups may synergize to improve target binding and potency.
Antimicrobial Activity
- : Thiazole-pyrazoline hybrids with 4-fluorophenyl and bromophenyl groups show structural similarities but lack piperidine. Their activity against microbial targets suggests halogenated aromatics enhance membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
